molecular formula C22H20N2O4 B12007906 Dibenzyl benzene-1,4-diylbiscarbamate CAS No. 6324-63-6

Dibenzyl benzene-1,4-diylbiscarbamate

Cat. No.: B12007906
CAS No.: 6324-63-6
M. Wt: 376.4 g/mol
InChI Key: SNFCBVWYMIBEOQ-UHFFFAOYSA-N
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Description

This macrocyclic biscarbamate has a molecular formula of C₃₆H₅₂N₄O₁₀, a molecular weight of 700.83 g/mol, and a complex architecture combining carbamate groups, oxygen/nitrogen heteroatoms, and a central cyclooctadecane ring . Such compounds are often explored for pharmaceutical or materials science applications due to their stability and tunable reactivity.

Properties

CAS No.

6324-63-6

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl N-[4-(phenylmethoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C22H20N2O4/c25-21(27-15-17-7-3-1-4-8-17)23-19-11-13-20(14-12-19)24-22(26)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

SNFCBVWYMIBEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl benzene-1,4-diylbiscarbamate typically involves the reaction of benzyl isocyanate with benzene-1,4-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzyl isocyanate+Benzene-1,4-diolDibenzyl benzene-1,4-diylbiscarbamate\text{Benzyl isocyanate} + \text{Benzene-1,4-diol} \rightarrow \text{this compound} Benzyl isocyanate+Benzene-1,4-diol→Dibenzyl benzene-1,4-diylbiscarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl benzene-1,4-diylbiscarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibenzyl benzene-1,4-diylbiscarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dibenzyl benzene-1,4-diylbiscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dibenzyl benzene-1,4-diylbiscarbamate (inferred from analogous structures) with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
Dibenzyl [1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(butanediyl)]biscarbamate C₃₆H₅₂N₄O₁₀ 700.83 Carbamate, macrocyclic ether-amine Potential drug delivery systems, supramolecular chemistry
Dibenzyl terephthalate (benzene-1,4-dicarboxylate) C₂₂H₁₈O₄ 346.38 Ester, aromatic dicarboxylate Polymer plasticizers, synthetic intermediates
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.12 β-lactam antibiotic, dibenzylethylenediamine salt Long-acting antibiotic formulations (e.g., penicillin G)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Phenolic acid, acrylate Antioxidant, dietary supplements, cosmetic/pharmaceutical intermediates

Key Comparative Insights

Structural Complexity and Functional Groups

  • The biscarbamate () exhibits macrocyclic complexity with carbamate and ether-amine groups, enabling host-guest interactions or controlled-release mechanisms . In contrast, dibenzyl terephthalate () is a simpler aromatic ester with linear ester linkages, favoring applications in polymer modification .
  • Benzathine benzylpenicillin () combines a β-lactam antibiotic with a dibenzylethylenediamine counterion, prolonging therapeutic action via reduced solubility .

Applications

  • Carbamates vs. Esters : Carbamates (e.g., ) are more hydrolytically stable than esters (), making them preferable for sustained-release formulations. Esters like dibenzyl terephthalate are more reactive in transesterification reactions for industrial syntheses .
  • Biological Activity : While benzathine benzylpenicillin () is explicitly antimicrobial, the biscarbamate’s bioactivity remains speculative but could involve enzyme inhibition or receptor binding due to its heteroatom-rich structure .

Synthetic Utility

  • Caffeic acid () serves as a precursor for antioxidants and flavorants, whereas the biscarbamate’s macrocyclic framework may require specialized synthetic routes (e.g., ring-closing metathesis) .

Research Findings and Limitations

  • Evidence Gaps : Direct studies on this compound are absent in the provided data; comparisons rely on structurally analogous compounds.
  • Contradictions : and highlight divergent reactivities (carbamate vs. ester), which may limit extrapolation of properties without experimental validation.

Recommendations for Future Work

  • Conduct comparative hydrolysis studies to assess carbamate vs. ester stability.

Biological Activity

Dibenzyl benzene-1,4-diylbiscarbamate (CAS No. 6324-63-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, emphasizing its antitumor and antiviral activities.

  • Molecular Formula : C22H20N2O4
  • Molecular Weight : 376.41 g/mol
  • Density : 1.299 g/cm³
  • Boiling Point : 487.4°C
  • Flash Point : 248.5°C
  • Refractive Index : 1.662

These properties indicate that this compound is a stable organic compound with a relatively high boiling point, suggesting potential applications in various chemical processes.

Synthesis

This compound can be synthesized through several methods, typically involving the reaction of benzene derivatives with carbamates. The synthesis often requires specific conditions to ensure the formation of the desired product while minimizing side reactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A notable study indicated that derivatives of this compound showed inhibition of leukemia L1210 cells and mammary carcinoma TA3 cells at concentrations as low as 7×106M7\times 10^{-6}\,\text{M} and 5×105M5\times 10^{-5}\,\text{M}, respectively. The compound's effectiveness against these cancer cell lines suggests its potential as a therapeutic agent in oncology .

Antiviral Activity

In addition to its antitumor effects, this compound has shown antiviral activity against herpes simplex virus type I in vitro. This aspect of its biological activity highlights its versatility and potential use in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Inhibition of leukemia L1210 cells at 7×106M7\times 10^{-6}\,\text{M}
Effective against mammary carcinoma TA3 cells at 5×105M5\times 10^{-5}\,\text{M}
Significant antiviral activity against herpes simplex virus type I

These findings suggest that this compound may be a promising candidate for further research in cancer treatment and antiviral drug development.

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